![molecular formula C9H9BrFNO B1444823 2-Bromo-N-(2-fluorobenzyl)acetamide CAS No. 1071969-91-9](/img/structure/B1444823.png)
2-Bromo-N-(2-fluorobenzyl)acetamide
Overview
Description
“2-Bromo-N-(2-fluorobenzyl)acetamide” is a chemical compound with the molecular formula C9H9BrFNO . It belongs to the class of amides and has a molecular weight of 261.072 g/mol. The compound exhibits a broad range of biological and chemical properties that make it an important molecule for research purposes.
Synthesis Analysis
The synthesis of “2-Bromo-N-(2-fluorobenzyl)acetamide” involves a high-yield nucleophilic heteroaromatic ortho-radiofluorination as the fluorine-18 incorporation-step . This is followed by rapid and quantitative TFA-removal of the N-Boc-protective group and condensation with 2-bromoacetyl bromide .Molecular Structure Analysis
The molecular structure of “2-Bromo-N-(2-fluorobenzyl)acetamide” is available in various databases such as PubChem and ChemSpider . It’s important to note that the structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-N-(2-fluorobenzyl)acetamide” include a molecular weight of 261.072 g/mol. More detailed properties like density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others can be found in databases like ChemSpider .Scientific Research Applications
Antiviral Activity
The indole scaffold, which is structurally similar to 2-Bromo-N-(2-fluorobenzyl)acetamide , has been found to possess significant antiviral properties. Derivatives of indole have shown inhibitory activity against influenza A and other viruses . By extension, 2-Bromo-N-(2-fluorobenzyl)acetamide could be synthesized into derivatives that target specific viral mechanisms, potentially offering a new avenue for antiviral drug development.
Anti-inflammatory Applications
Indole derivatives are known for their anti-inflammatory effects. The modification of the indole structure, as seen in 2-Bromo-N-(2-fluorobenzyl)acetamide , can lead to the development of new anti-inflammatory agents. These compounds could be tested for their efficacy in reducing inflammation in various disease models .
Anticancer Research
The indole nucleus is a common feature in many synthetic drug molecules with anticancer activity2-Bromo-N-(2-fluorobenzyl)acetamide could serve as a precursor for the synthesis of novel indole derivatives with potential applications in cancer therapy, targeting various pathways involved in tumor growth and metastasis .
Antimicrobial Properties
Compounds containing the indole ring have displayed antimicrobial activity. As a result, 2-Bromo-N-(2-fluorobenzyl)acetamide could be utilized in the synthesis of new antimicrobial agents, which could be particularly useful in the fight against antibiotic-resistant bacteria .
Neuropharmacological Potential
The N-benzyl substitution, as found in 2-Bromo-N-(2-fluorobenzyl)acetamide , has been associated with increased binding affinity to certain receptors in the brain. This suggests potential applications in the development of drugs targeting neurological disorders or conditions related to neurotransmitter dysregulation .
Chemical Synthesis and Drug Design
The benzylic position in 2-Bromo-N-(2-fluorobenzyl)acetamide is a reactive site that can undergo various chemical reactions, such as nucleophilic substitution or oxidation. This reactivity can be harnessed in the design and synthesis of new pharmaceutical compounds .
Agricultural Chemistry
Indole derivatives, including those structurally related to 2-Bromo-N-(2-fluorobenzyl)acetamide , have been used in the development of plant hormones and growth regulators. Research in this field could lead to the creation of new compounds that enhance crop yield and stress resistance .
Future Directions
“2-Bromo-N-(2-fluorobenzyl)acetamide” has been used in the design and development of oligonucleotide-based radiopharmaceuticals for PET . It’s a valuable alternative to the already reported N-(4-[(18)F]fluorobenzyl)-2-bromoacetamide . Future research may continue to explore its potential in this area.
properties
IUPAC Name |
2-bromo-N-[(2-fluorophenyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c10-5-9(13)12-6-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWBPABIOGNBIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(2-fluorobenzyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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